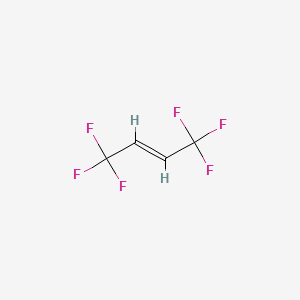

1,1,1,4,4,4-Hexafluoro-2-butene

描述

It is considered a next-generation refrigerant due to its zero-ozone depletion potential, ultra-low global warming potential, non-flammability, and favorable thermophysical properties . This compound is used in various industrial applications, including as a refrigerant, foam-blowing agent, and working fluid in organic Rankine cycles .

作用机制

Target of Action

The primary targets of 2,2,2-Trifluoroethyl are organic molecules and biological systems. It has been reported to interact with indoles and is used as a reagent in the synthesis of fluorinated amino acids . It is also known to cause irritation to the skin, eyes, and respiratory system .

Mode of Action

2,2,2-Trifluoroethyl interacts with its targets through chemical reactions. For instance, it has been used in the trifluoroethylation of indoles via C–H functionalization . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

Biochemical Pathways

The biochemical pathways affected by 2,2,2-Trifluoroethyl are primarily related to the synthesis of fluorinated compounds. The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .

Pharmacokinetics

It is known that isoflurane, a compound with a similar structure, undergoes minimal biotransformation in humans . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trifluoroethyl.

Result of Action

The result of the action of 2,2,2-Trifluoroethyl is the formation of fluorinated compounds with modified properties. For example, the trifluoroethylation of indoles results in trifluoroethylated indoles . In biological systems, exposure to 2,2,2-Trifluoroethyl can cause irritation to the skin, eyes, and respiratory system .

Action Environment

The action of 2,2,2-Trifluoroethyl can be influenced by environmental factors. For instance, the trifluoroethylation of indoles was performed under mild conditions . In addition, the safety data sheet for 2,2,2-Trifluoroethyl recommends ensuring adequate ventilation and avoiding dust formation when handling the compound .

生化分析

Biochemical Properties

2,2,2-Trifluoroethyl plays a significant role in the conformational states of proteins and the folding-refolding processes of proteins . It interacts with proteins, causing them to denature and change their conformation .

Cellular Effects

The effects of 2,2,2-Trifluoroethyl on cells are primarily related to its interaction with proteins. By denaturing proteins, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoroethyl exerts its effects through its interactions with proteins. It can bind to proteins, causing them to denature and change their conformation . This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,2,2-Trifluoroethyl can change. It is often used in the manufacture of certain pharmaceutical products, indicating its stability and long-term effects on cellular function .

准备方法

The preparation of 1,1,1,4,4,4-Hexafluoro-2-butene involves several synthetic routes. One method includes the reaction of 1,1,1-trifluorotrichloroethane with hydrogen under the action of a catalyst to obtain 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene . This intermediate is then further reacted with hydrogen to produce 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene . Finally, gas-phase dehydrochlorination of this compound yields hexafluoro-2-butyne, which undergoes selective hydrogenation to form the final product . This method is suitable for industrial production due to its simplicity, environmental friendliness, and high selectivity and conversion rate .

化学反应分析

1,1,1,4,4,4-Hexafluoro-2-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different fluorinated hydrocarbons.

Substitution: The compound can undergo substitution reactions with halogens and other reagents.

Common reagents used in these reactions include hydrogen, halogens, and catalysts such as palladium and chromium . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1,1,1,4,4,4-Hexafluoro-2-butene has several scientific research applications:

相似化合物的比较

1,1,1,4,4,4-Hexafluoro-2-butene is compared with other similar compounds such as:

1,1,1,2-Tetrafluoroethane (R-134a): R-1336mzz (E) has a lower global warming potential and zero ozone depletion potential compared to R-134a.

1,1,1,3,3-Pentafluoropropane (HFC-245fa): R-1336mzz (E) has a much lower global warming potential and is non-flammable, making it a safer and more environmentally friendly alternative.

1,1,1,2,3,3,3-Heptafluoropropane (R-227ea): R-1336mzz (E) is used in refrigerant blends as a potential alternative to R-227ea due to its favorable thermophysical properties.

These comparisons highlight the uniqueness of this compound in terms of its environmental impact, safety, and efficiency in various applications.

属性

IUPAC Name |

(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66711-86-2 | |

| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,2-Trifluoroethyl?

A1: The molecular formula of 2,2,2-Trifluoroethyl is C2H3F3, and its molecular weight is 84.04 g/mol.

Q2: What spectroscopic data is available for characterizing 2,2,2-Trifluoroethyl derivatives?

A2: Various spectroscopic techniques are employed to characterize 2,2,2-Trifluoroethyl derivatives, including:* NMR (1H, 13C, 19F, 31P): This technique provides detailed information about the structure and environment of hydrogen, carbon, fluorine, and phosphorus atoms in the molecule. [] * IR: Infrared spectroscopy helps identify functional groups and their bonding characteristics within the molecule. []

Q3: Can you describe a facile method for synthesizing 2,2,2-trifluoroethyl fatty acid esters?

A3: A safe and efficient method utilizes phenyl(2,2,2-trifluoroethyl)iodonium triflate to directly synthesize a range of 2,2,2-trifluoroethyl fatty acid esters from corresponding fatty acids. This reaction proceeds at room temperature with Cs2CO3 as a base, tolerating various functional groups such as conjugated double bonds, hydroxyl groups, and amides. []

Q4: How can I synthesize bis(2,2,2-trifluoroethyl) (Z)-vinylphosphonates?

A4: Bis(2,2,2-trifluoroethyl) (Z)-vinylphosphonates can be synthesized by semi-hydrogenation of bis(2,2,2-trifluoroethyl) 1-alkynyl phosphonates. This reaction utilizes Lindlar's catalyst and hydrogen gas in the presence of trifluoroethanol, selectively producing the desired (Z)-isomer. []

Q5: Is there a way to synthesize isomeric C-(2,2,2-trifluoroethyl)anilines?

A5: Yes, a two-step synthesis starting with readily available nitrophenylacetic acids can be used. Treatment with sulfur tetrafluoride converts the carboxylic acid group to a trifluoromethyl moiety. Subsequent catalytic reduction of the nitro group yields the desired C-(2,2,2-trifluoroethyl)anilines. []

Q6: Can bis(2,2,2-trifluoroethyl) ether (BTFE) enhance the performance of lithium-sulfur batteries?

A6: Yes, using BTFE as a co-solvent in lithium-sulfur battery electrolytes has shown promise in mitigating self-discharge, especially at elevated temperatures. This effect is attributed to the formation of a robust protective film on the anode surface, enhancing battery stability and longevity. []

Q7: How does the presence of 2,2,2-trifluoroethanol affect the activity and enantioselectivity of Carica papaya lipase (CPL)?

A7: Similar to Candida rugosa lipase, CPL displays low tolerance to 2,2,2-trifluoroethanol, resulting in inhibition of its activity and a decrease in enantioselectivity during the hydrolytic resolution of (R,S)-naproxen 2,2,2-trifluoroethyl ester. []

Q8: Can you describe the catalytic activity of the phosphazene base t-Bu-P2 in reactions involving (2,2,2-trifluoroethyl)arenes?

A8: t-Bu-P2 acts as an efficient catalyst for the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes. It promotes HF elimination, forming a gem-difluorostyrene intermediate that can react with various nucleophiles, such as alkanenitriles, to yield monofluoroalkenes. This method showcases the potential of phosphazene bases in developing new synthetic transformations for fluorine-containing molecules. []

Q9: Can 2,2,2-trifluorodiazoethane be used for the functionalization of organoboronic acids?

A9: Yes, under appropriate reaction conditions, 2,2,2-trifluorodiazoethane enables the selective introduction of either a 2,2,2-trifluoroethyl or a gem-difluorovinyl group to arylboronic acids. This switchable reactivity allows for the synthesis of both (2,2,2-trifluoroethyl)arenes and gem-difluorovinylarenes from a common precursor, highlighting the versatility of 2,2,2-trifluorodiazoethane as a reagent in organic synthesis. []

Q10: How can aryl(2,2,2-trifluoroethyl)iodonium triflates be utilized in palladium-catalyzed reactions?

A10: Aryl(2,2,2-trifluoroethyl)iodonium triflates act as bifunctional reagents in palladium-catalyzed reactions with arylboronic acids. By tuning reaction conditions, either trifluoroethylation or arylation products can be selectively obtained. This method provides a versatile approach to synthesize trifluoroethyl arenes and biaryls under mild conditions. []

Q11: How does the number of fluorine atoms in the N-ethyl-2-fluoroethylamino group at the C-23 position of mycaminosyl tylonolide derivatives affect their antibacterial activity?

A11: Increasing the number of fluorine atoms in the N-ethyl-2-fluoroethylamino group at the C-23 position of mycaminosyl tylonolide and 4'-deoxymycaminosyl tylonolide derivatives generally leads to a decrease in antibacterial activity. []

Q12: How does the inductive effect of the leaving group in (R,S)-naproxen esters influence the activity of pCPL during hydrolysis?

A12: Increasing the electron-withdrawing ability of the leaving group in (R,S)-naproxen esters significantly enhances the activity of pCPL during hydrolysis. A stronger electron-withdrawing group facilitates the acylation step, making it faster and more efficient. []

Q13: What is the specific activity of [2-18F]-2,2,2-trifluoroethyl triflate synthesized from no-carrier-added [18F]fluoride?

A13: Despite using no-carrier-added [18F]fluoride, the specific activity of [2-18F]-2,2,2-trifluoroethyl triflate is limited by the formation of unlabeled ethyl trifluoroacetate during the synthesis. When used to label 2-oxoquazepam, the final product exhibited a specific activity of 37 MBq/μmol (1 mCi/μmol). []

Q14: What is the mechanism of action of the benzenesulfonamide T0901317?

A14: T0901317 acts as a novel retinoic acid receptor-related orphan receptor-α/γ inverse agonist. It directly binds to RORα and RORγ, modulating their interaction with transcriptional cofactor proteins and ultimately repressing the expression of ROR-responsive genes, including those involved in gluconeogenesis. []

Q15: Have any 2,2,2-trifluoroethyl selenoethers shown promising insecticidal activity?

A15: Yes, several aryl and alkyl 2,2,2-trifluoroethyl selenoethers synthesized via a copper-catalyzed method exhibited promising insecticidal activities, highlighting their potential for agricultural applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3425292.png)